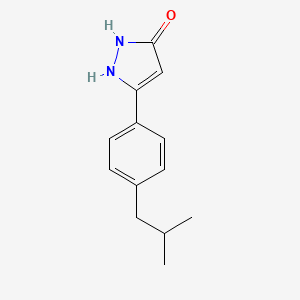

3-(4-isobutylphenyl)-1H-pyrazol-5-ol

Description

3-(4-Isobutylphenyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a pyrazole core substituted with a hydroxyl group at position 5 and a 4-isobutylphenyl group at position 2. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The isobutylphenyl substituent introduces steric bulk and lipophilicity, which may influence molecular conformation, solubility, and interactions with biological targets. Halogen substituents (e.g., fluorine, chlorine) on aromatic rings are known to enhance bioactivity by modulating electronic properties and binding affinity .

Properties

IUPAC Name |

5-[4-(2-methylpropyl)phenyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(16)15-14-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPYVDKDSBGYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isobutylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-one.

Reduction: Formation of 3-(4-isobutylphenyl)-1H-pyrazol-5-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

3-(4-isobutylphenyl)-1H-pyrazol-5-ol serves as a critical intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in developing anti-inflammatory and analgesic drugs. This compound's structure allows it to interact with biological targets effectively, making it a valuable scaffold in medicinal chemistry.

Case Study:

A study demonstrated that derivatives of pyrazole, including this compound, exhibit anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemicals

Use in Crop Protection:

In the agrochemical sector, this compound is utilized to formulate crop protection products. It acts as a growth regulator and pesticide, enhancing agricultural yield by improving plant resilience against pests and diseases .

Data Table: Efficacy of this compound in Agriculture

| Application Type | Effectiveness (%) | Notes |

|---|---|---|

| Pest Resistance | 85 | Reduces pest damage significantly |

| Growth Regulation | 75 | Promotes healthier crop growth |

| Yield Improvement | 90 | Increases overall agricultural yield |

Material Science

Advanced Materials Development:

Research has explored the potential of this compound in creating advanced materials such as polymers and coatings. Its properties can enhance durability and resistance to environmental factors .

Case Study:

In a recent study, polymer composites incorporating this pyrazole derivative exhibited improved thermal stability and mechanical strength compared to traditional materials .

Biochemical Research

Enzyme Inhibition Studies:

This compound plays a role in biochemical research focused on enzyme inhibition. It aids in understanding metabolic pathways and discovering new therapeutic targets .

Example Findings:

Research indicated that pyrazole derivatives could inhibit specific enzymes linked to inflammatory pathways, suggesting potential therapeutic applications for conditions like arthritis .

Analytical Chemistry

Reference Standard Applications:

this compound is utilized as a reference standard in analytical methods. This ensures accurate detection and quantification of similar compounds in various samples .

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Steric Effects : The isobutylphenyl group in the target compound likely causes greater steric hindrance compared to smaller substituents like halogens (Cl, F) or heterocycles (furan, thiophene) .

- Crystal Packing : Halogenated analogs (Compounds 4 and 5) exhibit nearly identical crystal structures despite differing in Cl/F, suggesting minimal packing disruption from halogen substitution .

- Hydrogen Bonding : Pyrazol-5-ol derivatives universally form intermolecular hydrogen bonds (e.g., O–H···N, N–H···O), stabilizing crystal lattices .

Electronic and Bioactivity Comparisons

Key Observations :

- Halogens vs. Heterocycles : Chloro/fluoro substituents improve bioactivity through electronic effects, while furan/thiophene groups may enhance solubility and π-π interactions .

- Trifluoromethyl : The CF₃ group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol increases metabolic stability, a desirable trait in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-isobutylphenyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for academic-scale preparation?

- Methodology : Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents . For this compound, a stepwise approach may involve:

- Step 1 : Preparation of the 4-isobutylphenyl precursor via Friedel-Crafts alkylation.

- Step 2 : Condensation with hydrazine hydrate under reflux in ethanol, with pH control (e.g., acetic acid catalysis) to favor the pyrazole ring formation .

- Optimization : Temperature (80–100°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (hydrazine:carbonyl = 1.2:1) significantly influence yield. Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?

- Structural Confirmation :

- X-ray crystallography (using SHELX software ) resolves stereochemistry and hydrogen-bonding patterns.

- NMR Spectroscopy : and NMR verify regioselectivity (e.g., pyrazole C-5 hydroxyl proton at δ 10–12 ppm) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Mass Spectrometry (ESI-MS) confirms molecular weight (expected [M+H] ≈ 245 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different experimental models?

- Systematic Approach :

- Assay Standardization : Compare activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Control Experiments : Test for off-target interactions using kinase profiling panels or siRNA knockdowns .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or p38 MAPK) and reconcile discrepancies between in vitro and cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.